molecular formula C10H7BrClN3O B13175485 (E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13175485
M. Wt: 300.54 g/mol
InChI Key: IYZSRRNYCKUABK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H7BrClN3O

Molecular Weight

300.54 g/mol

IUPAC Name

8-bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrClN3O/c11-6-1-2-7(12)5-3-4-14-9(8(5)6)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

IYZSRRNYCKUABK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C2C(=C1Cl)C=CN=C2/C(=N\O)/N)Br

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN=C2C(=NO)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the formation of the carboximidamide group, which is achieved through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and high-throughput screening can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s halogen atoms and hydroxyisoquinoline moiety are key to its binding affinity and activity, influencing its overall pharmacological profile.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The hydroxyimidamide group improves solubility in polar solvents (e.g., 12 mg/mL in DMSO) compared to non-functionalized analogues (<5 mg/mL).
  • Stability : The (E)-configuration stabilizes the molecule against hydrolysis, with a half-life of 48 hours in pH 7.4 buffer, outperforming the (Z)-isomer (half-life = 6 hours) .

Methodological Considerations in Similarity Assessment

Compound similarity is evaluated using computational methods like Tanimoto coefficients or molecular fingerprinting. However, these methods often overlook stereochemical and electronic nuances. For instance:

  • Tanimoto Coefficient: The title compound shares a coefficient of 0.75 with 5-chloro-N-hydroxyisoquinoline-1-carboxamide, yet their biological activities differ by nearly 6-fold, highlighting the limitations of structural similarity metrics in predicting efficacy .
  • 3D Pharmacophore Models : These models better capture the importance of the (E)-configuration and halogen placement, aligning with experimental IC50 data .

Biological Activity

(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies and data sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of 8-hydroxyquinoline derivatives followed by the introduction of a carboximidamide moiety. The structural formula can be represented as follows:

C10H7BrClN3O\text{C}_{10}\text{H}_7\text{BrClN}_3\text{O}

This compound features a hydroxy group, which is crucial for its biological activity, as it can participate in hydrogen bonding and interact with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities are critical for evaluating efficacy.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25

The presence of halogen substituents (bromo and chloro groups) enhances the lipophilicity and overall bioactivity of the compound, contributing to its effectiveness against microbial pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have reported IC50 values indicating its cytotoxic effects against several cancer types.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)20ROS generation
A549 (Lung Cancer)15Tubulin polymerization interference
KB-V1 (Cervical Cancer)14Induction of apoptosis

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. This suggests that the compound may interfere with cellular processes essential for tumor growth and survival.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against H5N1 virus with low cytotoxicity, showcasing their potential as antiviral agents in pandemic scenarios .
  • Mechanistic Studies : Research on the mechanism revealed that compounds containing the isoquinoline structure could disrupt cell division by targeting specific proteins involved in mitosis, further emphasizing their therapeutic potential .

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